ML604086

Vue d'ensemble

Description

ML604086 is a selective CCR8 inhibitor . It inhibits CCL1 binding to CCR8 on circulating T-cells .

Molecular Structure Analysis

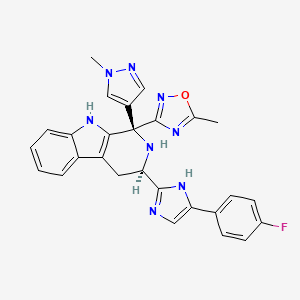

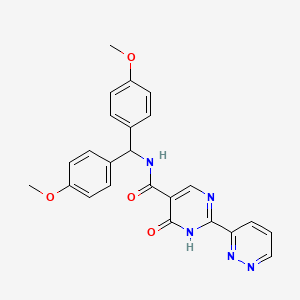

The molecular weight of this compound is 508.64 . The IUPAC name is N-(4-(N-((3R,4R)-1-(L-alanyl)-3-methylpiperidin-4-yl)sulfamoyl)naphthalen-1-yl)-2-methylbenzamide . The InChI code is 1S/C27H32N4O4S/c1-17-8-4-5-9-20(17)26(32)29-24-12-13-25(22-11-7-6-10-21(22)24)36(34,35)30-23-14-15-31(16-18(23)2)27(33)19(3)28/h4-13,18-19,23,30H,14-16,28H2,1-3H3,(H,29,32)/t18-,19+,23-/m1/s1 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 508.64 . It is a solid at room temperature . The storage temperature is -80/-20 .Applications De Recherche Scientifique

Inhibition de CCR8

ML604086 est un inhibiteur sélectif de CCR8 {svg_1}. CCR8 est un récepteur de chimiokine qui joue un rôle crucial dans la réponse immunitaire. En inhibant CCR8, this compound peut potentiellement moduler les réponses immunitaires, ce qui en fait un outil précieux dans la recherche immunologique {svg_2}.

Suppression de la chimiotaxie

Il a été démontré que this compound inhibait la chimiotaxie médiée par CCL1 {svg_3}. La chimiotaxie est le mouvement des cellules en réponse à des stimuli chimiques. En supprimant la chimiotaxie, this compound pourrait être utilisé dans des études portant sur la migration cellulaire et son rôle dans divers processus biologiques {svg_4}.

Augmentation de la concentration intracellulaire en calcium

This compound peut augmenter les concentrations intracellulaires de calcium {svg_5}. Les ions calcium jouent un rôle clé dans de nombreux processus cellulaires, notamment la transduction du signal, la contraction musculaire et la mort cellulaire. Par conséquent, this compound pourrait être utilisé dans la recherche explorant ces processus {svg_6}.

Modulation des lymphocytes T

This compound inhibe la liaison de CCL1 à CCR8 sur les lymphocytes T circulants {svg_7}. Les lymphocytes T sont un type de globule blanc qui jouent un rôle central dans l'immunité cellulaire. En modulant l'activité des lymphocytes T, this compound pourrait être utilisé dans la recherche immunologique, en particulier dans des études liées aux maladies auto-immunes et à la régulation de la réponse immunitaire {svg_8}.

Inhibition du récepteur de la sérotonine

Il a été constaté que this compound inhibait le récepteur de la sérotonine 5HT1a {svg_9}. Les récepteurs de la sérotonine sont importants dans le cerveau et sont connus pour influencer divers processus biologiques et neurologiques tels que l'anxiété, l'appétit, l'humeur, les nausées, le sommeil et la thermorégulation. This compound pourrait donc être utilisé dans la recherche neurologique {svg_10}.

Recherche sur l'asthme

Des études in vivo ont montré que this compound n'affectait pas l'éosinophilie des voies respiratoires, la production de cytokines pro-inflammatoires ou la résistance et la compliance des voies respiratoires dans un modèle primate de l'asthme {svg_11}. Cela suggère que this compound pourrait être utilisé dans la recherche sur l'asthme, en particulier dans des études portant sur les mécanismes sous-jacents à la maladie {svg_12}.

Mécanisme D'action

Target of Action

ML604086 is a selective inhibitor of the chemokine receptor CCR8 . The primary target of this compound is CCR8, a G protein-coupled receptor expressed on the surface of certain T-cells . This receptor plays a crucial role in the immune response by mediating the chemotaxis of immune cells .

Mode of Action

This compound acts by inhibiting the binding of the chemokine CCL1 to CCR8 on circulating T-cells . By blocking this interaction, this compound inhibits CCL1 mediated chemotaxis, thereby preventing the migration of these T-cells . Additionally, this compound increases intracellular calcium concentrations , which can further modulate the function of these immune cells.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the CCR8-CCL1 signaling pathway . By inhibiting the interaction between CCR8 and its ligand CCL1, this compound disrupts the downstream signaling events that would normally result from this interaction . This includes the inhibition of chemotaxis, a process that guides the movement of immune cells towards sites of inflammation or injury .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of CCL1 mediated chemotaxis and an increase in intracellular calcium concentrations . This can affect the migration and function of T-cells expressing CCR8 . It’s important to note that in a primate model of asthma, this compound showed no effect on airway eosinophilia, pro-inflammatory cytokine production, or airway resistance and compliance .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in the context of disease states like asthma, the inflammatory environment can impact the expression of CCR8 and the availability of its ligand CCL1 . , suggesting that its efficacy may vary depending on the specific disease context and the associated microenvironment.

Safety and Hazards

Analyse Biochimique

Biochemical Properties

ML604086 interacts with the chemokine receptor CCR8, inhibiting the binding of the chemokine CCL1 . This interaction disrupts chemotaxis, a process that guides cell movement . Additionally, this compound increases intracellular calcium concentrations .

Cellular Effects

This compound has a significant impact on various types of cells and cellular processes. It influences cell function by inhibiting CCL1 mediated chemotaxis and increasing intracellular calcium concentrations . It has been observed that this compound does not significantly affect allergen-induced BAL eosinophilia and the induction of the Th2 cytokines IL-4, IL-5, IL-13, and mucus levels in BAL .

Molecular Mechanism

The molecular mechanism of this compound involves inhibiting the binding of CCL1 to CCR8 on circulating T-cells . This inhibition disrupts chemotaxis and increases intracellular calcium concentrations .

Temporal Effects in Laboratory Settings

It has been observed that this compound can inhibit CCL1 binding to CCR8 on circulating T-cells throughout the duration of a study .

Dosage Effects in Animal Models

In animal models, specifically in adult Macaca fascicularis, this compound was administered at a dosage of 1.038 mg/kg . It did not affect changes in airway resistance and compliance induced by allergen provocation and increasing concentrations of methacholine .

Metabolic Pathways

Given its role as a CCR8 inhibitor, it likely interacts with enzymes and cofactors involved in chemotaxis and calcium signaling .

Transport and Distribution

Given its role as a CCR8 inhibitor, it likely interacts with transporters or binding proteins involved in chemotaxis and calcium signaling .

Subcellular Localization

Given its role as a CCR8 inhibitor, it likely localizes to areas of the cell involved in chemotaxis and calcium signaling .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of ML604086 can be achieved through a multi-step process involving the formation of key intermediates followed by their subsequent reactions.", "Starting Materials": [ "4-chloro-2-fluoroaniline", "2,6-difluorobenzaldehyde", "ethyl 2-amino-3-fluorobenzoate", "methyl 3-aminobenzoate", "methyl 4-aminobenzoate", "2,3-dichloro-5,6-dicyano-1,4-benzoquinone" ], "Reaction": [ "Step 1: 4-chloro-2-fluoroaniline and 2,6-difluorobenzaldehyde undergo a condensation reaction in the presence of a base to form 2-(4-chloro-2-fluorophenyl)-1-(2,6-difluorophenyl)ethan-1-one.", "Step 2: Ethyl 2-amino-3-fluorobenzoate is reacted with the ketone from step 1 in the presence of a base to form 3-(2,6-difluoro-4-(2-fluoro-4-chlorophenyl)phenyl)-2-(3-fluoro-2-oxo-1,2-dihydrobenzo[b]thiophen-1-yl)propanoate.", "Step 3: The ester in step 2 is then hydrolyzed to form the corresponding carboxylic acid.", "Step 4: Methyl 3-aminobenzoate, methyl 4-aminobenzoate, and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone are reacted with the carboxylic acid from step 3 in the presence of a base to form ML604086." ] } | |

Numéro CAS |

850330-18-6 |

Formule moléculaire |

C27H32N4O4S |

Poids moléculaire |

508.63 |

Nom IUPAC |

N-[4-[[[(3R,4R)-1-[(2S)-2-Amino-1-oxopropyl]-3-methyl-4-piperidinyl]amino]sulfonyl]-1-naphthalenyl]-2-methyl-benzamide |

InChI |

InChI=1S/C27H32N4O4S/c1-17-8-4-5-9-20(17)26(32)29-24-12-13-25(22-11-7-6-10-21(22)24)36(34,35)30-23-14-15-31(16-18(23)2)27(33)19(3)28/h4-13,18-19,23,30H,14-16,28H2,1-3H3,(H,29,32)/t18-,19+,23-/m1/s1 |

Clé InChI |

FABRBEGQMXBELT-SELNLUPBSA-N |

SMILES |

O=C(NC1=C2C=CC=CC2=C(S(=O)(N[C@H]3[C@H](C)CN(C([C@@H](N)C)=O)CC3)=O)C=C1)C4=CC=CC=C4C |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

ML604086; ML-604086; ML 604086; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does ML604086 interact with CCR8 and what are the downstream effects of this interaction?

A: this compound binds to CCR8, a receptor found on T cells, particularly those associated with Th2 immune responses. [] By binding to CCR8, this compound blocks the binding of its natural ligand, CCL1 (also known as chemokine (C-C motif) ligand 1). This inhibition disrupts the signaling pathway usually activated by CCL1 binding to CCR8. In the context of asthma, this pathway is thought to be involved in the recruitment of inflammatory cells to the lungs. []

Q2: What was the outcome of testing this compound in a primate model of asthma?

A: The research aimed to evaluate the efficacy of this compound in a primate model of asthma using cynomolgus monkeys. Despite achieving significant inhibition of CCL1 binding to CCR8 on circulating T cells (>98%), this compound did not demonstrate a significant effect on several key indicators of allergic airway inflammation. [] This included allergen-induced BAL eosinophilia, the production of Th2 cytokines (IL-4, IL-5, IL-13), mucus levels in bronchoalveolar lavage (BAL), and changes in airway resistance and compliance in response to allergen challenge and methacholine. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(1S,2S)-2-Hydroxycyclohexyl]-6-[(6-methyl-3-pyridinyl)methyl]benzo[h]quinazolin-4(3H)-one](/img/structure/B609101.png)

![2-[3-[6-[4-(Trifluoromethoxy)phenyl]sulfonyl-2-(trifluoromethyl)-5,11-dihydropyrido[3,2-c][1,5]benzodiazepin-7-yl]-1,2,4-oxadiazol-5-yl]propan-2-ol](/img/structure/B609102.png)

![2-[6-Methyl-1-(2-pyrimidin-2-ylbenzoyl)piperidin-3-yl]oxypyridine-4-carbonitrile](/img/structure/B609104.png)

![4-[[(3aR,9S,9aS)-7-fluoro-4-[4-(trifluoromethoxy)benzoyl]-1,2,3,3a,9,9a-hexahydrocyclopenta[b]quinolin-9-yl]-cyclopropylamino]-4-oxobutanoic acid](/img/structure/B609105.png)

![(3S)-3-methylsulfanyl-1-[2-[4-[4-(1-methyl-1,2,4-triazol-3-yl)phenyl]-3,6-dihydro-2H-pyridin-1-yl]-2-oxoethyl]-N-[3-(6-propan-2-yloxypyridin-3-yl)-1H-indazol-5-yl]pyrrolidine-3-carboxamide](/img/structure/B609107.png)

![1,3-Dihydroxy-2-(hydroxymethyl)propan-2-aminium (5aR,6S,6aS)-3-((2',6'-dimethyl-4'-(3-(methylsulfonyl)propoxy)-[1,1'-biphenyl]-3-yl)methoxy)-5,5a,6,6a-tetrahydrocyclopropa[4,5]cyclopenta[1,2-c]pyridine-6-carboxylate](/img/structure/B609110.png)